
12(S)-HHTrE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12(S)-Hydroxyheptadecatrienoic acid is a bioactive lipid mediator derived from the metabolism of arachidonic acid. It is part of the family of hydroxyeicosatetraenoic acids, which play significant roles in various physiological and pathological processes, including inflammation and immune responses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 12(S)-Hydroxyheptadecatrienoic acid typically involves the enzymatic oxidation of arachidonic acid. This process is catalyzed by lipoxygenase enzymes, which introduce a hydroperoxy group at the 12th carbon position of arachidonic acid. The hydroperoxy intermediate is then reduced to form the hydroxyl group, resulting in the formation of 12(S)-Hydroxyheptadecatrienoic acid.
Industrial Production Methods
Industrial production of 12(S)-Hydroxyheptadecatrienoic acid can be achieved through biotechnological methods involving the use of genetically engineered microorganisms that express lipoxygenase enzymes. These microorganisms can be cultured in large bioreactors, where they convert arachidonic acid into 12(S)-Hydroxyheptadecatrienoic acid under controlled conditions.
Analyse Des Réactions Chimiques
Types of Reactions
12(S)-Hydroxyheptadecatrienoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form various oxylipins.
Reduction: The hydroxyl group can be reduced to form corresponding alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of lipoxygenase.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Acid chlorides or anhydrides can be used to form esters, while alkyl halides can be used to form ethers.
Major Products Formed
Oxidation: Various oxylipins, including hydroperoxides and ketones.
Reduction: Corresponding alcohols.
Substitution: Esters and ethers.
Applications De Recherche Scientifique
12(S)-Hydroxyheptadecatrienoic acid has several scientific research applications:
Chemistry: It is used as a model compound to study lipid oxidation and the role of lipoxygenases.
Biology: It is involved in the regulation of inflammatory responses and immune cell signaling.
Medicine: It has potential therapeutic applications in treating inflammatory diseases and conditions related to immune dysregulation.
Industry: It is used in the production of bioactive lipids and as a biochemical tool in research.
Mécanisme D'action
12(S)-Hydroxyheptadecatrienoic acid exerts its effects by interacting with specific receptors on the surface of immune cells. It activates signaling pathways that lead to the production of pro-inflammatory cytokines and chemokines. The compound also modulates the activity of enzymes involved in the metabolism of other bioactive lipids, thereby influencing various physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5(S)-Hydroxyheptadecatrienoic acid
- 15(S)-Hydroxyheptadecatrienoic acid
- Leukotriene B4
Uniqueness
12(S)-Hydroxyheptadecatrienoic acid is unique due to its specific position of hydroxylation and its role in modulating immune responses. Unlike other hydroxyeicosatetraenoic acids, it has a distinct set of biological activities and receptor interactions, making it a valuable compound for research and therapeutic applications.
Propriétés
Formule moléculaire |
C17H28O3 |
|---|---|
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
(5Z,8Z,10E)-12-hydroxyheptadeca-5,8,10-trienoic acid |
InChI |
InChI=1S/C17H28O3/c1-2-3-10-13-16(18)14-11-8-6-4-5-7-9-12-15-17(19)20/h5-8,11,14,16,18H,2-4,9-10,12-13,15H2,1H3,(H,19,20)/b7-5-,8-6-,14-11+ |
Clé InChI |
KUKJHGXXZWHSBG-NDXHYAEVSA-N |
SMILES isomérique |
CCCCCC(/C=C/C=C\C/C=C\CCCC(=O)O)O |
SMILES canonique |
CCCCCC(C=CC=CCC=CCCCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


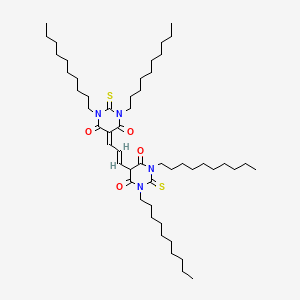
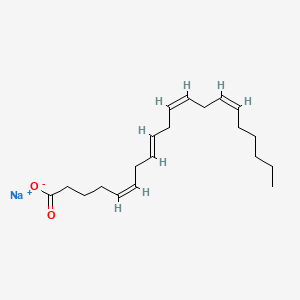
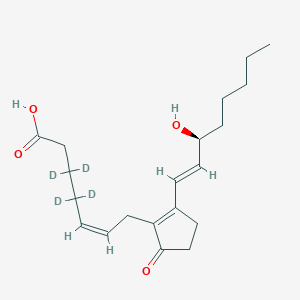
![[3H]resolvin D1](/img/structure/B10767277.png)
![Methyl (2S)-2-[[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate](/img/structure/B10767285.png)

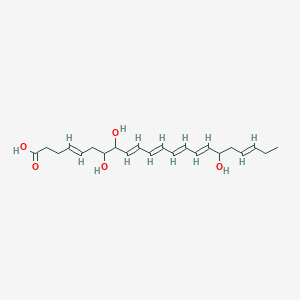
![(10S,13R)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767322.png)
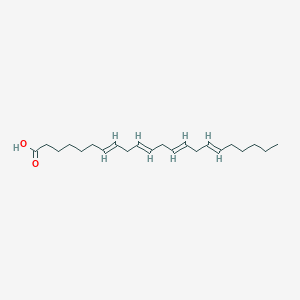
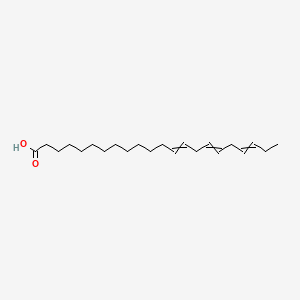
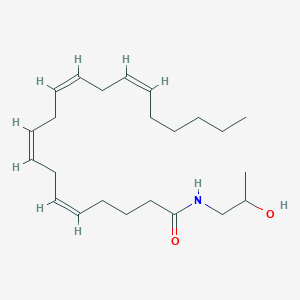
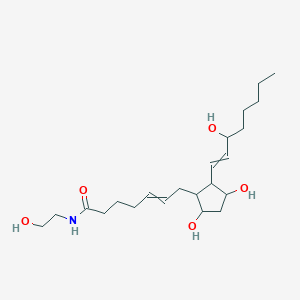

![4-hydroxy-N-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenyl]benzamide](/img/structure/B10767363.png)
